molecular formula C12H14N2O B1437649 3-(Quinolin-8-yloxy)propan-1-amine CAS No. 198782-79-5

3-(Quinolin-8-yloxy)propan-1-amine

Cat. No.: B1437649
CAS No.: 198782-79-5
M. Wt: 202.25 g/mol
InChI Key: MNYFCKIQWAXRBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Quinolin-8-yloxy)propan-1-amine is a chemical compound with the molecular formula C12H16N2O . It is a derivative of quinoline, a type of nitrogen-containing heterocycle .


Synthesis Analysis

The synthesis of quinolin-8-amines, which are structurally related to this compound, can be achieved through intramolecular main group metal Lewis acid-catalyzed formal hydroamination or hydroarylation methodology using mono-propargylated aromatic ortho-diamines . The reactions can be conducted under aerobic conditions with either stannic chloride or indium (III) chloride .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline ring attached to a propylamine group via an ether linkage . The InChI code for this compound is 1S/C12H14N2O.2ClH/c13-7-3-9-15-11-6-1-4-10-5-2-8-14-12(10)11;;/h1-2,4-6,8H,3,7,9,13H2;2*1H .


Chemical Reactions Analysis

The synthesis of quinolin-8-amines involves intramolecular main group metal Lewis acid-catalyzed formal hydroamination or hydroarylation methodology . Both types of reactions can be utilized in a one-pot manner starting from ortho-nitro N-propargyl anilines using stoichiometric amounts of SnCl2·2H2O or In powder .


Physical and Chemical Properties Analysis

The molecular weight of this compound dihydrochloride is 275.18 . The compound is a powder and should be stored at room temperature .

Scientific Research Applications

Molecular Recognition and Spectroscopy

Optically pure derivatives of quinoline, such as 2-(quinolin-8-yloxy)cyclohexan-1-ol, have been employed as chiral solvating agents for molecular recognition. These compounds facilitate the discrimination of isomers of acids through NMR or fluorescence spectroscopy. Such applications are crucial in the quantitative determination and analysis of α-substituted carboxylic acids, phosphoric acids, unprotected amino acids, and dipeptides (Khanvilkar & Bedekar, 2018).

Fluorescence Spectroscopy in Amino Acid Detection

Quinoline derivatives, characterized for their interactions with amino acids, carboxylic acids, and mineral acids, demonstrate changes in fluorescence intensity upon binding. This feature enables their use in detecting and studying the binding affinities of various biochemical compounds, highlighting the potential of quinoline-based receptors in biochemical analysis (Kalita et al., 2011).

Structural Chemistry and Supramolecular Interactions

Studies on amide-containing isoquinoline derivatives reveal their ability to form gels or crystalline solids upon treatment with mineral acids. The structural aspects and properties of such compounds are of interest for understanding supramolecular interactions and the development of materials with specific physical properties (Karmakar et al., 2007).

Synthetic Chemistry and Medicinal Applications

Quinolin-8-yloxy derivatives have been explored for their potential in synthetic chemistry and medicinal applications. For instance, 3-trifluoroacetyl-quinolin-2(1H)-ones have been used as carbonyl and acid surrogates in Passerini-/Ugi-type reactions. These reactions are significant for synthesizing α-trifluoromethyl-α-hydroxy carboxamides and α-amino acids, showcasing the versatility of quinoline derivatives in organic synthesis (Madhu et al., 2022).

Antimicrobial and Antifungal Agents

Quinoline derivatives have also been synthesized and evaluated for their antimicrobial and antifungal activities. The synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents exemplifies the role of quinoline-based compounds in the development of new therapeutic agents (Holla et al., 2006).

Safety and Hazards

The safety information for 3-(Quinolin-8-yloxy)propan-1-amine dihydrochloride indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335, indicating that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for the study of 3-(Quinolin-8-yloxy)propan-1-amine and related compounds could involve further exploration of their synthesis methods, as well as investigation into their potential applications in medicinal chemistry and coordination chemistry .

Properties

IUPAC Name

3-quinolin-8-yloxypropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c13-7-3-9-15-11-6-1-4-10-5-2-8-14-12(10)11/h1-2,4-6,8H,3,7,9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYFCKIQWAXRBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCCCN)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Quinolin-8-yloxy)propan-1-amine
Reactant of Route 2
Reactant of Route 2
3-(Quinolin-8-yloxy)propan-1-amine
Reactant of Route 3
Reactant of Route 3
3-(Quinolin-8-yloxy)propan-1-amine
Reactant of Route 4
Reactant of Route 4
3-(Quinolin-8-yloxy)propan-1-amine
Reactant of Route 5
Reactant of Route 5
3-(Quinolin-8-yloxy)propan-1-amine
Reactant of Route 6
Reactant of Route 6
3-(Quinolin-8-yloxy)propan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.